N-Hexadecanoyl-D-phenylalanine
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Overview
Description
N-Hexadecanoyl-D-phenylalanine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylalanine. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanoyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new N-acyl derivatives.
Scientific Research Applications
N-Hexadecanoyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-D-phenylalanine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, affecting their fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which can be modulated by the presence of this compound .
Comparison with Similar Compounds
Similar Compounds
- N-palmitoyl-L-phenylalanine
- N-hexadecanoyl-L-phenylalanine
- N-tetradecanoyl-D-phenylalanine
Uniqueness
N-Hexadecanoyl-D-phenylalanine is unique due to its specific stereochemistry (D-phenylalanine) and the length of its acyl chain (hexadecanoyl). This combination imparts distinct physicochemical properties, such as higher Krafft temperature and specific interactions with chiral environments, making it particularly useful in applications requiring chiral discrimination and specific surfactant properties .
Properties
Molecular Formula |
C25H41NO3 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1 |
InChI Key |
BAHIJPSQSKWCJX-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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